Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate
Overview
Description
Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate is an organic compound with the molecular formula C6H4Cl2O4S2. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both a chlorosulfonyl and a carboxylate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate typically involves the chlorosulfonation of methyl thiophene-3-carboxylate. The reaction is carried out by treating methyl thiophene-3-carboxylate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Starting Material: Methyl thiophene-3-carboxylate
Reagent: Chlorosulfonic acid (ClSO3H)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety. The use of automated systems allows for precise temperature and reagent control, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., methylamine) or alcohols (e.g., methanol) are used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfoxides and Sulfones: Formed from the oxidation of the thiophene ring.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various sulfur-containing compounds.
Materials Science: It is used in the development of advanced materials, including conductive polymers and organic semiconductors.
Pharmaceuticals: It is explored for its potential use in the synthesis of biologically active molecules and drug candidates.
Agriculture: It is investigated for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can undergo substitution reactions with various nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing nature of the chlorosulfonyl group, which activates the thiophene ring towards nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate
- Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate
- Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
Uniqueness
Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate is unique due to the presence of both a chlorosulfonyl and a carboxylate group on the thiophene ring. This dual functionality allows for a wide range of chemical transformations and applications in various fields. The combination of these functional groups enhances its reactivity and versatility compared to similar compounds .
Biological Activity
Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
This compound contains a thiophene ring with a chlorosulfonyl group and a carboxylate moiety. Its molecular formula is , with a molecular weight of 275.13 g/mol. The presence of the chlorosulfonyl group enhances its reactivity, allowing it to form covalent bonds with nucleophiles in biological systems.
Biological Activities
1. Inhibition of Cytochrome P450 Enzymes
One of the most notable biological activities of this compound is its ability to inhibit cytochrome P450 enzymes, specifically CYP1A2, CYP2C19, and CYP2C9. These enzymes play crucial roles in drug metabolism, and their inhibition can significantly affect pharmacokinetics and drug interactions.
The mechanism by which this compound exerts its biological effects primarily involves its reactivity towards nucleophilic sites on biomolecules. The chlorosulfonyl group can form covalent bonds with amino acids in proteins, potentially altering their function and leading to inhibition of enzyme activity or disruption of cellular processes .
Case Studies and Research Findings
Case Study 1: Cytochrome P450 Interaction
In a pharmacological study, this compound was evaluated for its impact on drug metabolism. The results indicated that co-administration with drugs metabolized by CYP enzymes led to significant alterations in plasma concentrations, suggesting a potential for drug-drug interactions.
Case Study 2: Antimicrobial Screening
A preliminary screening for antimicrobial activity revealed that derivatives of this compound exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria. Further optimization of the compound's structure may enhance its efficacy against resistant strains .
Applications in Drug Development
Given its biological activity, this compound shows promise as a lead compound in drug development:
Properties
IUPAC Name |
methyl 5-chlorosulfonylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO4S2/c1-11-6(8)4-2-5(12-3-4)13(7,9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUQLKHEXLBHKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237781 | |
Record name | Methyl 5-(chlorosulfonyl)-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201237781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69816-04-2 | |
Record name | Methyl 5-(chlorosulfonyl)-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69816-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(chlorosulfonyl)-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201237781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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